molecular formula C24H18N6O14S B15011835 Diethyl 2,5-bis{[(3,5-dinitrophenyl)carbonyl]amino}thiophene-3,4-dicarboxylate

Diethyl 2,5-bis{[(3,5-dinitrophenyl)carbonyl]amino}thiophene-3,4-dicarboxylate

Cat. No.: B15011835
M. Wt: 646.5 g/mol
InChI Key: FNKCUPHECPTCHT-UHFFFAOYSA-N
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Description

3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE is a complex organic compound featuring a thiophene core substituted with ethyl groups and dinitrobenzamido functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s dinitrobenzamido groups can participate in redox reactions, influencing cellular processes. Additionally, the thiophene core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,4-bis(2,5-dimethoxybenzyl)thieno[2,3-b]thiophene-2,5-dicarboxylate: A related compound with different substituents on the thiophene ring.

    3,4-Dimethyl-2,5-functionalized thieno[2,3-b]thiophenes: Compounds with similar thiophene cores but different functional groups.

Uniqueness

3,4-DIETHYL 2,5-BIS(3,5-DINITROBENZAMIDO)THIOPHENE-3,4-DICARBOXYLATE is unique due to its specific combination of ethyl and dinitrobenzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18N6O14S

Molecular Weight

646.5 g/mol

IUPAC Name

diethyl 2,5-bis[(3,5-dinitrobenzoyl)amino]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C24H18N6O14S/c1-3-43-23(33)17-18(24(34)44-4-2)22(26-20(32)12-7-15(29(39)40)10-16(8-12)30(41)42)45-21(17)25-19(31)11-5-13(27(35)36)9-14(6-11)28(37)38/h5-10H,3-4H2,1-2H3,(H,25,31)(H,26,32)

InChI Key

FNKCUPHECPTCHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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